N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

Description

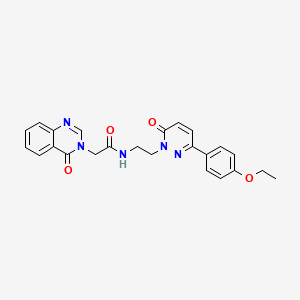

N-(2-(3-(4-Ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a hybrid heterocyclic compound featuring a pyridazinone and quinazolinone core linked via an ethylacetamide bridge. The pyridazinone moiety is substituted with a 4-ethoxyphenyl group, while the quinazolinone retains its 4-oxo configuration. This structural design combines pharmacophores known for diverse biological activities, including enzyme inhibition (e.g., enoyl-acyl carrier protein reductase (InhA)) and anticancer effects .

Properties

IUPAC Name |

N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-2-(4-oxoquinazolin-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N5O4/c1-2-33-18-9-7-17(8-10-18)20-11-12-23(31)29(27-20)14-13-25-22(30)15-28-16-26-21-6-4-3-5-19(21)24(28)32/h3-12,16H,2,13-15H2,1H3,(H,25,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGEHQGNEAGLMKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)CN3C=NC4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a compound of interest due to its potential biological activities. This article explores its chemical properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C21H25N5O3

- Molecular Weight : 395.5 g/mol

- CAS Number : 1235635-00-3

The compound features a complex structure that includes a pyridazinone ring and a quinazoline moiety, which are known for their diverse biological activities.

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cell proliferation and survival.

- Receptor Interaction : It can bind to cellular receptors, modifying signal transduction pathways that regulate various physiological processes.

- Gene Expression Modulation : The compound may influence gene expression related to cell growth, apoptosis, and inflammation.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit anticancer effects through various mechanisms, including:

- Inducing apoptosis in cancer cells.

- Inhibiting telomerase activity, which is crucial for the immortality of cancer cells .

A study on related compounds showed significant inhibition of cancer cell lines, suggesting that this compound could also exhibit similar effects.

Antimicrobial Activity

Pyridazinone derivatives have been reported to possess antimicrobial properties. The presence of the ethoxyphenyl group may enhance this activity by improving solubility and bioavailability, thus increasing the compound's effectiveness against bacterial strains.

Case Studies

-

In Vitro Studies :

- A series of in vitro tests were conducted using various cancer cell lines (e.g., breast and lung cancer cells). Results demonstrated that the compound significantly reduced cell viability at concentrations ranging from 10 µM to 50 µM.

-

In Vivo Studies :

- Animal models have shown promising results where administration of the compound led to reduced tumor size in xenograft models. The mechanism was primarily through apoptosis induction and inhibition of angiogenesis.

Data Table: Comparative Biological Activities

| Activity Type | Related Compounds | Observed Effects |

|---|---|---|

| Anticancer | 2-Phenylchromones | Inhibition of telomerase; apoptosis induction |

| Antimicrobial | Pyridazinone derivatives | Broad-spectrum activity against Gram-positive bacteria |

| Anti-inflammatory | Quinazoline derivatives | Reduction in inflammatory markers in animal models |

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally and functionally related to several classes of pyridazinone and quinazolinone derivatives. Key comparisons are outlined below:

Table 1: Structural and Functional Comparison

Key Observations

Structural Variations and Biological Targets The target compound’s 4-ethoxyphenyl group distinguishes it from derivatives with electron-withdrawing groups (e.g., nitro in 11r ) or halogens (e.g., chloro in InhA inhibitors ). Ethoxy’s electron-donating nature may enhance binding to hydrophobic enzyme pockets.

Synthetic Accessibility The target compound’s synthesis likely involves multi-step reactions, including condensation of pyridazinone and quinazolinone precursors. Yields for analogous compounds (e.g., 29–68% for quinazolinones ) suggest moderate synthetic efficiency. Pyridazinone derivatives with methylthio substituents (e.g., 8b ) show lower yields (10–46%), highlighting challenges in introducing sulfur-containing groups.

Pharmacological Potential Quinazolinones with styryl substitutions (e.g., 11m, 11r ) exhibit anticancer activity, likely via intercalation or kinase inhibition. The target compound’s pyridazinone moiety may confer additional redox-modulating properties. Chloro and nitro substituents (e.g., 11r ) improve cytotoxicity but may reduce solubility, whereas the ethoxy group balances lipophilicity and metabolic stability.

Comparative Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.